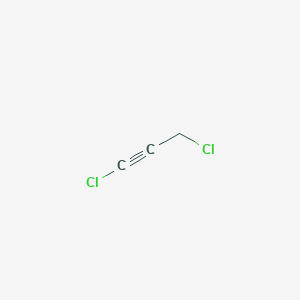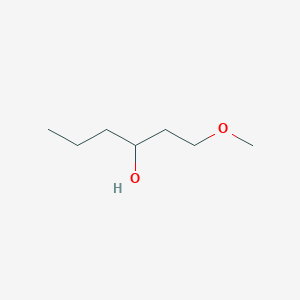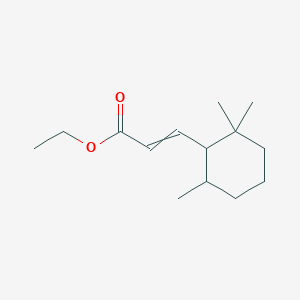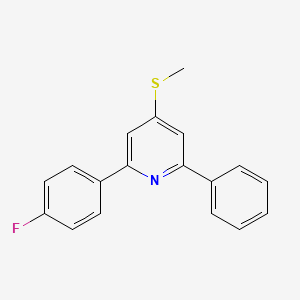
3-(4-Chlorophenyl)-1-(10H-phenothiazin-2-YL)prop-2-EN-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-1-(10H-phenothiazin-2-YL)prop-2-EN-1-one is a synthetic organic compound that belongs to the class of phenothiazine derivatives. Phenothiazine compounds are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties. This compound is characterized by the presence of a chlorophenyl group and a phenothiazine moiety linked through a propenone bridge.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(10H-phenothiazin-2-YL)prop-2-EN-1-one typically involves the condensation of 4-chlorobenzaldehyde with 10H-phenothiazine-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as microwave-assisted synthesis or catalytic methods may be employed to enhance the efficiency of the process.
化学反応の分析
Types of Reactions
3-(4-Chlorophenyl)-1-(10H-phenothiazin-2-YL)prop-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the propenone bridge to a saturated propyl chain.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated propyl derivatives.
Substitution: Amino or thio-substituted derivatives.
科学的研究の応用
3-(4-Chlorophenyl)-1-(10H-phenothiazin-2-YL)prop-2-EN-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of psychiatric disorders and other medical conditions.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
類似化合物との比較
Similar Compounds
Chlorpromazine: A well-known antipsychotic drug with a similar phenothiazine structure.
Promethazine: An antihistamine with a phenothiazine core.
Thioridazine: Another antipsychotic agent with structural similarities.
Uniqueness
3-(4-Chlorophenyl)-1-(10H-phenothiazin-2-YL)prop-2-EN-1-one is unique due to the presence of the propenone bridge, which may impart distinct chemical and biological properties compared to other phenothiazine derivatives. This structural feature may influence its reactivity and interaction with molecular targets, making it a valuable compound for further research and development.
特性
| 120492-17-3 | |
分子式 |
C21H14ClNOS |
分子量 |
363.9 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-1-(10H-phenothiazin-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C21H14ClNOS/c22-16-9-5-14(6-10-16)7-11-19(24)15-8-12-21-18(13-15)23-17-3-1-2-4-20(17)25-21/h1-13,23H |
InChIキー |
YKYRTANMXABARY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)C(=O)C=CC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide](/img/structure/B14286109.png)
![4-[(4-Pentylbenzoyl)oxy]benzoic acid](/img/structure/B14286113.png)
![{[(Hex-3-yn-1-yl)oxy]methyl}benzene](/img/structure/B14286122.png)



![5-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14286152.png)

